molecular formula C21H36O3 B129160 Pregnanetriol CAS No. 1098-45-9

Pregnanetriol

Numéro de catalogue: B129160
Numéro CAS: 1098-45-9
Poids moléculaire: 336.5 g/mol
Clé InChI: SCPADBBISMMJAW-UHHUKTEYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a steroid metabolite derived from 17-hydroxyprogesterone (17OHP), a key intermediate in cortisol biosynthesis. Its molecular formula is C₂₁H₃₄O₃, and it is characterized by three hydroxyl groups at positions 3α, 17α, and 20α. This compound is primarily associated with congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, where impaired cortisol synthesis leads to accumulation of 17OHP and subsequent overproduction of this compound . Elevated urinary this compound serves as a diagnostic biomarker for CAH and other disorders of steroidogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pregnanetriol can be synthesized through the reduction of 17α-hydroxyprogesterone. The process involves the reduction of the carbonyl groups at positions 3 and 20 to hydroxyl groups, resulting in the formation of this compound. This reaction typically requires specific reducing agents and controlled conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound involves the use of advanced chromatographic techniques to isolate and purify the compound from biological samples. Gas chromatography, often coupled with mass spectrometry, is commonly used to achieve high purity and yield .

Analyse Des Réactions Chimiques

Glucuronidation

Pregnanetriol undergoes glucuronidation to enhance solubility for urinary excretion:

ReactionEnzymeConditionsProductReference
3α-OH glucuronidationUDP-glucuronosyltransferasepH 7.4, 37°CThis compound-3α-O-β-D-glucuronide
  • Deuterated analogs (e.g., this compound-d4) are synthesized via isotopic exchange for use as internal standards in mass spectrometry.

Hydrolysis

Glucuronide conjugates are reversibly hydrolyzed by β-glucuronidase:

text
This compound glucuronide + H2O → this compound + Glucuronic acid

This reaction is pivotal in clinical assays to quantify free this compound.

Oxidation and Reduction Reactions

This compound participates in redox reactions characteristic of steroids:

ReactionReagentsProductApplicationReference
Oxidation of 20α-OHJones reagent (CrO3/H2SO4)20-Ketothis compoundMetabolic studies
Reduction of ketonesNaBH4, ethanolDihydroxypregnane derivativesPharmaceutical synthesis

Derivatization for GC-MS

This compound is derivatized with trimethylsilyl (TMS) reagents to improve volatility:

text
This compound + BSTFA → TMS-pregnanetriol + byproducts
  • Conditions : 70°C, 30 min .

Stability Under Acidic Conditions

Prolonged exposure to strong acids (e.g., HCl) leads to dehydration, forming Δ⁵-pregnene derivatives .

Applications De Recherche Scientifique

Clinical Diagnostic Applications

Congenital Adrenal Hyperplasia (CAH)
Pregnanetriol serves as a critical biomarker for diagnosing congenital adrenal hyperplasia, particularly due to 21-hydroxylase deficiency. Elevated levels of PT indicate disruptions in steroidogenesis, leading to the accumulation of steroid precursors. For instance, a study demonstrated that measuring urinary PT can effectively differentiate between patients with classical 21-hydroxylase deficiency and those without, providing a reliable diagnostic tool for clinicians .

Table 1: Diagnostic Utility of this compound in CAH

ConditionBiomarkerUrinary Level Indication
Classical 21-hydroxylase deficiencyThis compound (PT)Elevated levels indicate enzyme deficiency
Non-classical CAHNormal PT levelsNo significant elevation

Adrenocortical Carcinoma (ACC)
Recent studies have highlighted the utility of urinary steroid metabolomics, including PT, in detecting adrenocortical carcinoma. By employing gas chromatography-mass spectrometry (GC-MS), researchers identified distinct steroid profiles that can differentiate malignant from benign adrenal tumors. The presence of PT among other metabolites contributes to the accuracy of these diagnostic methods .

Monitoring Treatment Efficacy

Assessment of Hormonal Replacement Therapy
In patients undergoing treatment for 21-hydroxylase deficiency, monitoring urinary PT levels can provide insights into the effectiveness of hormonal replacement therapies. A study reported a significant correlation between first morning PT values and serum 17-hydroxyprogesterone levels before medication administration, suggesting that PT measurements can guide adjustments in treatment protocols .

Table 2: Correlation Between this compound and Hormonal Levels

Time PointUrinary PT Level (mg/gCr)Serum 17OHP Level (ng/mL)Correlation Coefficient (r)
Before medication0.10 - 56.1Varies0.87
After medicationDecreasedIncreasedWeaker correlation

Research Applications

Understanding Steroidogenesis
this compound is instrumental in research focused on steroid biosynthesis pathways. Its detection helps elucidate metabolic disruptions in various endocrine disorders. For example, elevated PT levels reflect altered pathways in steroid hormone production, offering insights into conditions such as adrenal insufficiency and hyperandrogenism .

Case Study: Urinary Steroid Profiling
A proof-of-concept study evaluated urine samples from patients with suspected ACC using mass spectrometry-based profiling. The results indicated that PT, along with other metabolites, formed part of a "malignant steroid fingerprint" that could predict tumor recurrence with high sensitivity and specificity .

Mécanisme D'action

Pregnanetriol itself is an inactive metabolite and does not exert significant biological effects. its presence in biological samples is indicative of the metabolic pathways involving progesterone and its derivatives. The compound is formed through the enzymatic reduction of 17α-hydroxyprogesterone, which is a key intermediate in the biosynthesis of adrenal corticosteroids .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Table 1: Structural Comparison of Pregnanetriol and Related Steroids

Compound Molecular Formula Key Functional Groups Primary Source/Metabolic Role
This compound C₂₁H₃₄O₃ 3α-OH, 17α-OH, 20α-OH 17OHP metabolite; marker for CAH
17-Hydroxyprogesterone C₂₁H₃₀O₃ 17α-OH, 3-keto, 4-ene Precursor for cortisol and androgens
Pregnenolone C₂₁H₃₂O₂ 3β-OH, 20-keto Precursor for all steroid hormones
7-Dehydrocholesterol C₂₇H₄₄O 7,8-diene cholesterol analog Precursor for vitamin D and sterols
Tetrahydrocortisone C₂₁H₃₀O₅ 3α-OH, 20-keto, 21-OH Cortisol metabolite; corticoid marker

Key Observations :

  • This compound is distinguished by its triol structure, whereas 17OHP and pregnenolone contain ketone groups critical for enzymatic conversion .

Diagnostic Utility in Metabolic Disorders

Table 2: Diagnostic Ratios and Excretion Levels

Disorder This compound (mg/day) Comparison Compound Ratio (this compound/Other) Clinical Significance
21-Hydroxylase Deficiency (CAH) 10–50+ Δ⁵-Pregnene-triol 50:1 Pathognomonic for CAH
3β-HSD Deficiency 2–34.6 17-Hydroxypregnenolone ≤2:1 Indicates peripheral conversion
SLOS Elevated 7-DHC analogs This compound High 7-DHC/Pregnanetriol Marker for cholesterol synthesis defects
Hirsutism Up to 16.4 Tetrahydrocortisone ∞ (due to low corticoids) Reflects adrenal hyperactivity

Key Findings :

  • In CAH, this compound excretion far exceeds that of Δ⁵-pregnene-triol (50:1 ratio), a critical differentiator from 3β-HSD deficiency .
  • In Smith-Lemli-Opitz syndrome (SLOS), 7-dehydrothis compound ratios distinguish it from typical this compound excretion .

Analytical Methods and Stability

Table 3: Detection Techniques for Steroid Metabolites

Compound Preferred Method Key Advantage Limitations
This compound GC-MS, LC-MS High specificity for 17OHP derivatives Requires glucuronidase hydrolysis
17OHP Immunoassay Rapid screening Cross-reactivity with analogs
Androsterone Isotope Ratio MS Detects synthetic vs. endogenous use Expensive; specialized equipment

Insights :

  • This compound’s glucuronide conjugate necessitates enzymatic pretreatment for accurate quantification, unlike unconjugated steroids like 17OHP .
  • Its stability in urine makes it preferable for long-term monitoring in CAH compared to serum 17OHP, which has diurnal variability .

Physiological Contexts

Pregnancy:

  • This compound excretion increases in the third trimester, paralleling 17-hydroxyprogesterone levels but remaining 10–20 times lower than progesterone derivatives .
  • This contrasts with estriol, which rises exponentially during pregnancy and is placental in origin .

Therapeutic Monitoring:

Activité Biologique

Introduction

Pregnanetriol, specifically 5-pregnanetriol (5-PT), is a significant urinary metabolite derived from the metabolism of progesterone and other steroid hormones. It plays a crucial role in the assessment of various endocrine disorders, particularly congenital adrenal hyperplasia (CAH) resulting from 21-hydroxylase deficiency. This article delves into the biological activity of this compound, exploring its biochemical pathways, clinical significance, and implications in health and disease.

Biochemical Pathways

This compound is produced primarily through the metabolism of progesterone. The enzymatic conversion involves several key steps:

  • Progesterone Conversion : Progesterone is converted into 17α-hydroxyprogesterone (17-OHP) by the enzyme 21-hydroxylase.
  • Formation of this compound : 17-OHP can then be further metabolized into this compound through additional enzymatic reactions.

Table 1: Key Enzymes and Metabolites Involved in this compound Production

EnzymeSubstrateProduct
21-HydroxylaseProgesterone17α-Hydroxyprogesterone
Various hydroxylases17α-HydroxyprogesteroneThis compound

Role in Congenital Adrenal Hyperplasia (CAH)

Elevated levels of 5-pregnanetriol are predominantly associated with CAH due to a deficiency in 21-hydroxylase. This condition leads to an accumulation of steroid precursors, resulting in abnormal hormone levels and various clinical manifestations.

  • Symptoms of CAH : Symptoms may include ambiguous genitalia in newborns, early onset of puberty, and excessive hair growth due to elevated androgen levels.
  • Diagnostic Utility : Measurement of urinary this compound provides valuable insights into adrenal function and steroid metabolism. It is particularly useful in newborn screening programs for detecting CAH.

Case Studies

  • Monitoring Treatment Efficacy : A study involving 25 patients with classic CAH demonstrated a correlation between urinary this compound levels and serum 17-OHP levels before and after glucocorticoid treatment. The optimal first morning urinary PT value was found to be between 2.2–3.3 mg/g creatinine for effective monitoring of treatment response .
  • Biochemical Monitoring : Another study highlighted the importance of urinary this compound as a less invasive alternative to serum measurements for monitoring 21-hydroxylase deficiency in pediatric patients . The findings suggested that urinary PT could serve as a reliable index for assessing adrenal function over shorter periods compared to traditional methods.

Table 2: Summary of Clinical Findings Related to this compound Levels

ConditionUrinary this compound LevelAssociated Symptoms
Congenital Adrenal Hyperplasia (CAH)Elevated (>2.5 µmol/24 hours)Ambiguous genitalia, early puberty
Adrenal InsufficiencyLow (<0.6 µmol/24 hours)Fatigue, muscle weakness
Normal FunctionNormal (0.6-2.5 µmol/24 hours)Asymptomatic

Implications for Endocrine Health

The measurement of this compound not only aids in diagnosing CAH but also provides insights into broader endocrine health. Abnormal levels can indicate:

  • Adrenal Insufficiency : Low levels may suggest inadequate adrenal hormone production.
  • Hormonal Imbalances : Variations in this compound can reflect disruptions in steroid biosynthesis pathways.

Q & A

Basic Research Questions

Q. What methodological approaches are used to detect and quantify pregnanetriol in biological samples?

this compound is typically measured using gas chromatography-mass spectrometry (GC-MS) or enzyme immunoassays (EIA) . For urine samples, GC-MS provides high specificity for distinguishing this compound from structurally similar steroids, while EIAs offer rapid screening but require validation to avoid cross-reactivity with other metabolites . In fecal samples (e.g., non-invasive monitoring in animal studies), homogenization and extraction with organic solvents (e.g., methanol) are critical steps, followed by creatinine normalization to account for sample dilution . Urinary this compound is often reported as a Z-score to standardize values across populations, particularly in diagnosing 21-hydroxylase deficiency .

Q. How does this compound serve as a biomarker in congenital adrenal hyperplasia (CAH) research?

this compound is a metabolite of 17α-hydroxyprogesterone (17-OHP), which accumulates in 21-hydroxylase deficiency due to impaired cortisol synthesis. Elevated urinary this compound (>2,000 µg/24h) correlates with CAH severity and can monitor treatment efficacy . However, plasma 17-OHP remains the gold standard for acute diagnosis, as urinary this compound reflects cumulative metabolic activity and may lag behind hormonal fluctuations .

Advanced Research Questions

Q. How can experimental design address discrepancies between fecal and urinary this compound levels in non-invasive monitoring studies?

Discrepancies arise due to differences in steroid conjugation (e.g., glucuronidation in urine vs. unconjugated forms in feces) and gut microbiota metabolism. To mitigate this:

  • Collect matched urine and fecal samples across multiple time points to establish temporal correlations .
  • Validate assays using spike-and-recovery experiments with synthetic this compound to assess matrix effects .
  • Apply multivariate regression to adjust for confounding variables like diet, fluid intake, and creatinine excretion .

Q. What statistical frameworks resolve contradictions between this compound levels and clinical phenotypes in CAH?

Conflicting data (e.g., normal this compound in symptomatic patients) may stem from assay interference, partial enzyme activity, or compensatory pathways. Solutions include:

  • Longitudinal profiling : Track this compound alongside 17-OHP, androstenedione, and cortisol to identify dynamic relationships .
  • Population stratification : Subgroup patients by genotype (e.g., CYP21A2 variants) or urinary this compound thresholds (e.g., <2000 µg/24h vs. >3000 µg/24h) to refine diagnostic criteria .
  • Receiver operating characteristic (ROC) analysis : Optimize sensitivity/specificity trade-offs for this compound-based CAH screening .

Q. How can ethical challenges in this compound research be addressed, particularly in vulnerable populations or animal studies?

  • Human studies : Obtain informed consent for repeated urine/fecal sampling, emphasizing privacy protections for genetic data linked to CAH .
  • Animal research : Follow NIH guidelines for non-invasive monitoring (e.g., fecal collection in elephants) to minimize stress and ensure replicability .
  • Data transparency : Publish raw this compound measurements, assay validation protocols, and confounding factors to enable meta-analyses .

Q. What advanced techniques improve the integration of this compound data with other biomarkers in metabolic studies?

  • Multi-omics integration : Combine this compound profiles with transcriptomic (e.g., CYP21A2 expression) or proteomic data (e.g., corticosteroid-binding globulin levels) to map steroidogenic pathways .
  • Machine learning : Train models to predict CAH severity using this compound, bone age advancement (ΔBA), and anthropometric data (e.g., skinfold thickness) .

Q. Methodological Resources

  • Reference ranges : Urinary this compound Z-scores and 24-hour excretion thresholds are standardized in LOINC 95576-5 .
  • Safety protocols : Store this compound at -20°C in methanol, with hazard controls per OSHA HCS (e.g., PPE, waste disposal) .
  • Ethical frameworks : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, e.g., "In CAH patients (P), does glucocorticoid titration (I) reduce urinary this compound (O) within 6 months (T) compared to standard dosing (C)?" .

Propriétés

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPADBBISMMJAW-UHHUKTEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911364
Record name Pregnanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098-45-9, 13933-75-0
Record name Pregnanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1098-45-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregnanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-β-pregnane-3-α,17-α,20-α-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (20R)-5α-pregnane-3α,17,20-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREGNANE-3,17,20-TRIOL, (3.ALPHA.,5.BETA.,20S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43822S61TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.